molecular formula C6H7NO3 B091604 Methyl 3-methylisoxazole-5-carboxylate CAS No. 1004-96-2

Methyl 3-methylisoxazole-5-carboxylate

Cat. No.: B091604
CAS No.: 1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
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Description

Methyl 3-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .

Scientific Research Applications

Methyl 3-methylisoxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of methyl 3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Methylisoxazole-3-carboxylic acid
  • Ethyl 1H-indole-3-carboxylate

Uniqueness

Methyl 3-methylisoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNUSBFRMCWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143250
Record name Methyl 3-methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-96-2
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylisoxazole-5-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylisoxazole-5-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
acetaldehyde oxime
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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